N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride
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Overview
Description
4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group attached to an aniline ring, with a trifluoropent-4-en-2-yl substituent, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-methoxyaniline with 1,1,1-trifluoropent-4-en-2-one under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(tert-pentyl)aniline
- 4-Methoxy-1,1,1-trifluoropent-3-en-2-one
Uniqueness
Compared to similar compounds, 4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride is unique due to its specific trifluoropent-4-en-2-yl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H15ClF3NO |
---|---|
Molecular Weight |
281.70 g/mol |
IUPAC Name |
4-methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c1-3-4-11(12(13,14)15)16-9-5-7-10(17-2)8-6-9;/h3,5-8,11,16H,1,4H2,2H3;1H |
InChI Key |
CZIGOOAXEOORBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC=C)C(F)(F)F.Cl |
Origin of Product |
United States |
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